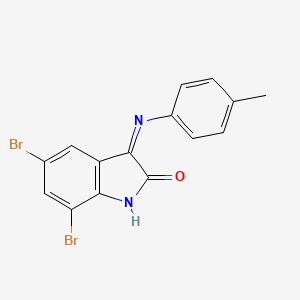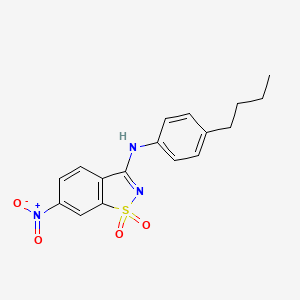![molecular formula C24H26N2O5S B11531429 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11531429.png)
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide: N-(2,5-dimethylphenyl)acetamide , is a chemical compound with the molecular formula C10H13NO. It has a molecular weight of 163.22 g/mol . This compound belongs to the class of acetamides and contains both aromatic and aliphatic moieties.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:
Acylation of Aniline Derivative: The reaction begins with acylation of aniline (2,5-dimethoxyaniline) using acetic anhydride or acetyl chloride. This step introduces the acetamide group.
Sulfonation: The resulting acetanilide derivative is then sulfonated using sulfuric acid or chlorosulfonic acid. This introduces the benzenesulfonamide group.
Substitution at the Benzylic Position: The final step involves benzylic substitution, where the benzenesulfonamide group is substituted with a 3,5-dimethylphenyl group.
Industrial Production:
Chemical Reactions Analysis
Reactions:
Benzylic Substitution: Due to the presence of the benzylic carbon, this compound can undergo benzylic substitution reactions.
Other Reactions: Further reactions may include oxidation, reduction, and substitution reactions.
Acylation: Acetic anhydride or acetyl chloride.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Benzylic Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products: The major product of the synthetic route described above is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may have pharmaceutical applications due to its structural features.
Chemistry: It can serve as a building block for more complex molecules.
Industry: Its unique structure may be exploited for material science or chemical engineering.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-17-12-18(2)14-19(13-17)25-24(27)16-26(32(28,29)21-8-6-5-7-9-21)22-15-20(30-3)10-11-23(22)31-4/h5-15H,16H2,1-4H3,(H,25,27) |
InChI Key |
RUPMNBLMVKLPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-Bromobenzyl)sulfanyl]-2-methylquinoline](/img/structure/B11531346.png)
![4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11531363.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11531364.png)
![2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11531375.png)

![2,8-bis(4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11531384.png)

![{4-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11531400.png)
![(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11531405.png)
![(1S,2S,3aR)-2-(biphenyl-4-yl)-7-chloro-1-(trifluoroacetyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11531406.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11531414.png)
![2-{[(benzylsulfanyl)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B11531422.png)

![1,2,5-Oxadiazol-3-amine, 4-[1-(1H-1,2,3,4-tetrazol-5-ylmethyl)-1H-1,3-benzimidazol-2-yl]-](/img/structure/B11531451.png)
